![molecular formula C12H16N2O6S B8684638 N-[(2-nitrophenyl)sulfonyl]leucine](/img/structure/B8684638.png)
N-[(2-nitrophenyl)sulfonyl]leucine
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Overview
Description
N-[(2-nitrophenyl)sulfonyl]leucine is a useful research compound. Its molecular formula is C12H16N2O6S and its molecular weight is 316.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to N-[(2-nitrophenyl)sulfonyl]leucine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that nitrophenylsulfonamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study demonstrated that certain analogs reduced cell viability in breast cancer cells by targeting specific signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit certain metalloenzymes, which play crucial roles in disease processes such as cancer and inflammation. For example, inhibitors targeting histone deacetylases (HDACs) have been developed based on the structural framework of this compound, leading to promising results in preclinical models .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that derivatives of leucine can enhance cognitive function and may be beneficial in conditions such as Alzheimer's disease. This compound could serve as a lead compound for developing cognitive enhancers due to its structural similarities with known neuroprotective agents .
Antimicrobial Activity
There is emerging evidence that compounds containing nitrophenylsulfonamide groups exhibit antimicrobial properties. Studies have reported that these compounds demonstrate selective antibacterial activity against Gram-positive bacteria, which could be harnessed for developing new antibiotics .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Effects | Demonstrated cytotoxicity against breast cancer cells; induced apoptosis through mitochondrial pathways. |
Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of HDACs; showed efficacy in reducing tumor growth in vivo models. |
Study 3 | Neurological Applications | Enhanced cognitive function in animal models; potential for Alzheimer's treatment based on leucine derivatives. |
Study 4 | Antimicrobial Properties | Exhibited significant antibacterial activity against Staphylococcus aureus; MIC values suggest potential for clinical application. |
Properties
Molecular Formula |
C12H16N2O6S |
---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-8(2)7-9(12(15)16)13-21(19,20)11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16) |
InChI Key |
VRHVHBIUCNRUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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